molecular formula C10H11BrO3 B13554721 1-(2-Bromo-3-hydroxy-4-methoxyphenyl)propan-2-one

1-(2-Bromo-3-hydroxy-4-methoxyphenyl)propan-2-one

Cat. No.: B13554721
M. Wt: 259.10 g/mol
InChI Key: NBQAERGYTJABPM-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-hydroxy-4-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H11BrO3 It is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

The synthesis of 1-(2-Bromo-3-hydroxy-4-methoxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the bromination of 1-(3-hydroxy-4-methoxyphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like tetrahydrofuran (THF) at elevated temperatures . The reaction conditions typically require careful control to ensure selective bromination at the desired position on the phenyl ring.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

1-(2-Bromo-3-hydroxy-4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, nucleophilic substitution with an amine can yield an amine derivative of the compound.

Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, as well as catalysts and temperature control to drive the reactions to completion. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-(2-Bromo-3-hydroxy-4-methoxyphenyl)propan-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for further derivatization and modification, making it useful in organic synthesis and medicinal chemistry.

    Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding. It can be used in assays to investigate its effects on biological systems.

    Medicine: Potential applications in drug development are being explored, particularly for compounds with similar structures that exhibit pharmacological activity. It may serve as a lead compound for developing new therapeutic agents.

    Industry: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 1-(2-Bromo-3-hydroxy-4-methoxyphenyl)propan-2-one exerts its effects depends on its interactions with molecular targets. The bromine atom and hydroxyl group can participate in hydrogen bonding and halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The methoxy group can also affect the compound’s lipophilicity and membrane permeability.

Molecular targets may include enzymes involved in metabolic pathways or receptors that mediate cellular responses. The specific pathways and targets are subjects of ongoing research to elucidate the compound’s biological activity and potential therapeutic applications.

Comparison with Similar Compounds

1-(2-Bromo-3-hydroxy-4-methoxyphenyl)propan-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

1-(2-bromo-3-hydroxy-4-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H11BrO3/c1-6(12)5-7-3-4-8(14-2)10(13)9(7)11/h3-4,13H,5H2,1-2H3

InChI Key

NBQAERGYTJABPM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=C(C=C1)OC)O)Br

Origin of Product

United States

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